molecular formula C5H4FNO2S B13117051 2-Fluoropyridine-3-sulfinic acid

2-Fluoropyridine-3-sulfinic acid

Katalognummer: B13117051
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: NESQTYNCZPUCKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoropyridine-3-sulfinic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridine-3-sulfinic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the sulfinic acid group.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). These methods can produce a mixture of fluorinated products, including 2-fluoropyridine and 2,6-difluoropyridine .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoropyridine-3-sulfinic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-Fluoropyridine-3-sulfonic acid.

    Reduction: 2-Fluoropyridine-3-amine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Fluoropyridine-3-sulfinic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoropyridine-3-sulfinic acid involves its interaction with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the reactivity of the compound, making it a valuable intermediate in various chemical reactions. The sulfinic acid group can participate in redox reactions, further expanding its utility in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoropyridine: Lacks the sulfinic acid group, making it less versatile in redox reactions.

    3-Fluoropyridine: Fluorine atom is in a different position, affecting its reactivity and applications.

    2,6-Difluoropyridine: Contains an additional fluorine atom, which can further influence its chemical properties.

Uniqueness

2-Fluoropyridine-3-sulfinic acid is unique due to the presence of both a fluorine atom and a sulfinic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry and various industrial applications .

Eigenschaften

Molekularformel

C5H4FNO2S

Molekulargewicht

161.16 g/mol

IUPAC-Name

2-fluoropyridine-3-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9)

InChI-Schlüssel

NESQTYNCZPUCKP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)F)S(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.